molecular formula C16H18N2O4S2 B2818396 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 941932-17-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2818396
CAS No.: 941932-17-8
M. Wt: 366.45
InChI Key: SEJSRUUJIUOENC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked to a methylphenyl ring, which is itself fused to a 1,1-dioxidoisothiazolidine moiety. This specific molecular architecture, particularly the isothiazolidine sulfone group, is of significant interest in modern medicinal chemistry and drug discovery. Compounds containing the 1,1-dioxidoisothiazolidin-2-yl group have been investigated as key scaffolds in the development of inhibitors for various biological targets. Research into analogous structures has shown potential in modulating enzyme activity, such as kinase inhibition . Furthermore, the sulfonamide functional group is a common pharmacophore found in many therapeutic agents, contributing to biological activity through targeted protein binding . This combination of features makes this chemical a valuable intermediate or core structure for synthesizing novel compounds for biochemical screening and structure-activity relationship (SAR) studies. Its applications extend to serving as a building block in pharmaceutical research for the development of potential therapies in areas such as oncology and inflammatory diseases, as suggested by patents covering related heteroaryl compounds . This product is intended for research and development purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-8-9-14(18-10-5-11-23(18,19)20)12-16(13)17-24(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,17H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJSRUUJIUOENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring that has been pre-substituted with a methyl group.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine

    Drug Development: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Manufacturing: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isothiazolidinyl group may also interact with proteins, altering their function and activity.

Comparison with Similar Compounds

Table 1: Structural Features of Benzenesulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 5-(1,1-Dioxidoisothiazolidin-2-yl), 2-methyl 348.44 Isothiazolidine dioxide ring (polar sulfone group), 2-methylphenyl backbone
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro, 2-methoxy 297.76 Electron-withdrawing Cl, electron-donating OMe; planar aromatic system
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide 5-Benzylsulfanyl-1,3,4-oxadiazole, 4-methyl, (S)-configuration 465.59 Oxadiazole ring (heterocyclic), chiral center, benzylsulfanyl group
N-(5-Amino-2-methylphenyl)benzenesulfonamide 5-Amino, 2-methyl 262.33 Amino group (basic, hydrophilic), 2-methylphenyl backbone

Key Observations :

  • Steric Effects : The 1,3,4-oxadiazole in introduces rigidity and steric bulk, contrasting with the saturated isothiazolidine ring in the target compound .
  • Chirality : The (S)-configuration in ’s analogue may influence receptor binding specificity, whereas the target compound lacks chiral centers .

Key Observations :

  • Electron-Withdrawing Groups : The chloro substituent in ’s compound may enhance anti-malarial activity by stabilizing charge-transfer interactions .
  • Heterocyclic Moieties : The oxadiazole ring in ’s compound is associated with antiviral activity, while the isothiazolidin dioxide in the target compound could modulate enzyme inhibition (e.g., carbonic anhydrase) .
  • Amino vs. Sulfone Groups: ’s amino-substituted derivative may exhibit divergent pharmacokinetics due to increased basicity compared to the target compound’s sulfone .

Physicochemical Properties

  • Solubility : The target compound’s isothiazolidin dioxide group enhances hydrophilicity compared to ’s chloro/methoxy derivatives (logP likely lower).
  • Molecular Weight : The target compound (348.44 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), suggesting favorable oral bioavailability relative to larger analogues like ’s oxadiazole derivative (465.59 g/mol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the isothiazolidine-dioxide moiety followed by sulfonamide coupling. Key parameters include:

  • Temperature : 60–80°C for ring-closure reactions (e.g., isothiazolidine-dioxide formation) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DCM) for sulfonamide coupling .
  • Catalysts : Triethylamine or pyridine to facilitate deprotonation during sulfonamide bond formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and purity (>95% by integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+^+ calculated: 403.12 g/mol) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve bond angles and stereochemistry .

Q. What are the primary reactivity patterns of the dioxidoisothiazolidine and sulfonamide groups?

  • Dioxidoisothiazolidine : Prone to ring-opening under acidic conditions (e.g., HCl/THF), forming thiol intermediates .
  • Sulfonamide : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen atom, enabling derivatization for SAR studies .

Advanced Research Questions

Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?

  • Experimental Design :

  • Control Conditions : Use ATP-competitive inhibitors (e.g., staurosporine) to validate assay specificity .
  • Kinase Profiling : Broad-panel screening (e.g., 100+ kinases) to identify off-target effects .
    • Data Analysis : IC50_{50} variability may arise from assay formats (e.g., fluorescence vs. radiometric). Normalize data using Z-factor statistical validation .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Structural Modifications :

  • PEGylation : Introduce polyethylene glycol chains at the benzenesulfonamide para-position .
  • Salt Formation : Use sodium or potassium counterions for the sulfonamide group .
    • Formulation : Co-solvent systems (e.g., DMSO/PBS) or nanoemulsions for in vitro assays .

Q. How is the compound’s mechanism of action against viral targets validated?

  • Target Identification :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .
  • Cryo-EM : Resolve compound-protein interactions at near-atomic resolution .
    • Functional Assays : Viral replication inhibition in Vero E6 cells, with EC50_{50} values compared to remdesivir .

Q. What computational methods predict binding modes to Pim kinases?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for ATP-binding site modeling .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Free Energy Calculations : MM-PBSA to estimate ΔGbinding_{\text{binding}} (kcal/mol) .

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